molecular formula C13H13ClO2 B1610707 2-(4-Chlorobenzoyl)cyclohexanone CAS No. 38968-76-2

2-(4-Chlorobenzoyl)cyclohexanone

Cat. No.: B1610707
CAS No.: 38968-76-2
M. Wt: 236.69 g/mol
InChI Key: MNCFWYXCYZTXJU-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzoyl)cyclohexanone (CAS 38968-76-2) is a chlorinated aromatic ketone characterized by a cyclohexanone ring substituted at the 2-position with a 4-chlorobenzoyl group. Its molecular formula is C₁₃H₁₃ClO, with a molecular weight of 220.696 g/mol . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its structural features—a rigid cyclohexanone backbone and electron-withdrawing chlorobenzoyl group—impart distinct reactivity in nucleophilic additions and condensation reactions.

Properties

CAS No.

38968-76-2

Molecular Formula

C13H13ClO2

Molecular Weight

236.69 g/mol

IUPAC Name

2-(4-chlorobenzoyl)cyclohexan-1-one

InChI

InChI=1S/C13H13ClO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h5-8,11H,1-4H2

InChI Key

MNCFWYXCYZTXJU-UHFFFAOYSA-N

SMILES

C1CCC(=O)C(C1)C(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1CCC(=O)C(C1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

2-(4-Chlorobenzylidene)cyclohexanone (CAS 24765-16-0)

  • Molecular Formula : C₁₃H₁₃ClO (identical to the target compound).
  • Key Difference: The benzoyl group (–CO–) is replaced by a benzylidene group (–CH=), creating a conjugated enone system. This structural change enhances UV absorption properties, making it useful in photochemical studies .
  • Applications : Used in the synthesis of indole derivatives via cyclization reactions, as demonstrated in the preparation of 7,8,9,10-tetrahydro-2-methoxy-11H-indolo[1,2-b]indazole .

2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}cyclohexanone

  • Molecular Formula : C₁₅H₁₇ClO₃S.
  • Key Difference : Incorporation of a sulfonyl (–SO₂–) group and an ethyl spacer. The sulfonyl group increases polarity and hydrogen-bonding capacity, affecting solubility and chromatographic behavior .
  • Chromatographic Performance: Columns functionalized with sulfonyl-containing cyclohexanone derivatives exhibit broader peaks and lower theoretical plate numbers (~37,000 m⁻¹ for SO₄²⁻) compared to DMSO-functionalized counterparts (~60,000 m⁻¹) .

4-(4-Chlorophenyl)cyclohexanone (CAS 14472-80-1)

  • Molecular Formula : C₁₂H₁₃ClO.
  • Key Difference: The chlorophenyl group is attached at the 4-position of the cyclohexanone ring instead of the 2-position. This positional isomerism reduces steric hindrance, leading to higher melting points (predicted) and altered reactivity in ring-opening reactions .

Pharmacological Relevance and Impurity Profiles

  • Fenofibrate-Related Compounds: Derivatives like methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (relative retention time 0.65) and ethyl analogues (0.80) are process impurities in fenofibrate synthesis. These compounds share the 4-chlorobenzoyl motif but differ in ester substituents, impacting their pharmacokinetic profiles .
  • Chromatographic Selectivity: The 4-chlorobenzoyl group in 2-(4-Chlorobenzoyl)cyclohexanone contributes to distinct retention behaviors in HPLC, with relative retention times differing by >0.3 compared to hydroxylated or demethylated analogues .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group
This compound 38968-76-2 C₁₃H₁₃ClO 220.696 Benzoyl (–CO–)
2-(4-Chlorobenzylidene)cyclohexanone 24765-16-0 C₁₃H₁₃ClO 220.696 Benzylidene (–CH=)
4-(4-Chlorophenyl)cyclohexanone 14472-80-1 C₁₂H₁₃ClO 208.68 Para-substituted phenyl

Table 2: Chromatographic Performance of Functionalized Cyclohexanones

Functional Group Theoretical Plate Number (SO₄²⁻, m⁻¹) Peak Broadening Selectivity for Br⁻
Cyclohexanone 37,000 High Moderate
DMSO 60,000 Low High
Sulfonyl-ethyl 37,000 (estimated) High Low

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